molecular formula C16H13N3O3 B4683922 5-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B4683922
M. Wt: 295.29 g/mol
InChI Key: TXNHFIHLHABWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has a unique chemical structure that makes it an attractive candidate for various applications.

Mechanism of Action

The exact mechanism of action of 5-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound interacts with various biological targets, including enzymes and receptors, to produce its effects.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a range of biochemical and physiological effects. For example, it has been found to exhibit antioxidant activity, which may make it useful in the treatment of various oxidative stress-related conditions. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its unique chemical structure, which makes it an attractive candidate for various applications. However, one of the main limitations of using this compound is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole. One of the most significant areas of research is in the development of new organic electronic devices that utilize this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various conditions.
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. While there is still much to be learned about this compound, its unique chemical structure and range of potential applications make it an exciting area of research for scientists in various fields.

Scientific Research Applications

The unique chemical structure of 5-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has made it an attractive candidate for various scientific research applications. One of the most significant applications of this compound is in the field of organic electronics. It has been found that this compound exhibits excellent electron-transporting properties, making it an ideal candidate for use in organic electronic devices such as organic field-effect transistors and organic light-emitting diodes.

properties

IUPAC Name

5-(3,4-dimethylphenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-10-3-4-13(9-11(10)2)16-17-15(18-22-16)12-5-7-14(8-6-12)19(20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNHFIHLHABWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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